2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazinone class, characterized by a fused heterocyclic core with a 4-chlorophenyl substituent at position 2 and an acetamide group at position 3. Such structural features are common in pharmacologically active molecules, particularly those targeting kinase inhibition or antimicrobial activity . The compound’s molecular weight is approximately 448.89 g/mol (calculated from its formula: C₂₃H₂₂ClN₄O₄), with a polar surface area of 103 Ų, suggesting moderate solubility in aqueous media. Its synthesis likely involves coupling pyrazolo[1,5-a]pyrazinone intermediates with functionalized acetamide derivatives under nucleophilic conditions, as seen in analogous compounds .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4/c1-31-20-8-3-15(11-21(20)32-2)13-25-22(29)14-27-9-10-28-19(23(27)30)12-18(26-28)16-4-6-17(24)7-5-16/h3-12H,13-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHUJTNMQSSHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolopyrazine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyrazine core. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives and suitable catalysts.
Attachment of the Dimethoxybenzyl Acetamide Moiety: The final step involves the acylation of the pyrazolopyrazine intermediate with 3,4-dimethoxybenzyl acetamide. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolopyrazine core, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide has shown promise in preliminary studies as an inhibitor of certain enzymes. This makes it a candidate for further research in enzyme inhibition and drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in material science are still under exploration.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,
Biological Activity
The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 452.9 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core , which is known for its role in various kinase inhibitors, and incorporates both chlorophenyl and dimethoxybenzyl groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.9 g/mol |
| CAS Number | 941939-19-1 |
| LogP | 3.5039 |
| Polar Surface Area | 58.244 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets , particularly enzymes involved in cellular signaling pathways. The presence of the pyrazolo[1,5-a]pyrazine moiety suggests potential for kinase inhibition , making it a candidate for anticancer therapies. Kinases are crucial in regulating cell proliferation and survival, and their inhibition can lead to apoptotic cell death in cancerous cells.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity . The combination of the pyrazole and acetamide functionalities may enhance this activity, although specific studies on this compound are still required to confirm such effects.
Anticancer Potential
Research has indicated that derivatives of pyrazolo[1,5-a]pyrazine have shown promise as anticancer agents. The compound's ability to inhibit key enzymes involved in cancer cell proliferation could position it as a valuable therapeutic agent in oncology.
Study on Kinase Inhibition
A study exploring the kinase inhibitory properties of related compounds found that certain pyrazolo[1,5-a]pyrazines effectively inhibited specific kinases associated with various cancers. This suggests that our compound may exhibit similar properties and warrants further investigation through in vitro and in vivo studies .
Antimicrobial Activity Assessment
In a comparative analysis of various compounds featuring similar structural motifs, it was found that many exhibited significant antimicrobial effects against both gram-positive and gram-negative bacteria. The specific activity of 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide remains to be quantified through standardized assays .
Future Directions
Given the promising preliminary data surrounding the biological activity of this compound, several avenues for future research can be pursued:
- In Vitro Studies : Conducting cell line assays to assess the cytotoxicity and mechanism of action against various cancer types.
- In Vivo Testing : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance potency and selectivity for specific biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects on Bioactivity :
- The 3,4-dimethoxybenzyl group in the target compound may improve membrane permeability compared to the 2,3-dimethylphenyl analog (CAS 1242868-13-8) , but its larger size could reduce binding pocket compatibility in enzyme targets.
- Replacement of the 4-chlorophenyl group with 1,3-benzodioxol-5-yl () introduces a fused oxygenated ring, which may enhance antiviral activity, as seen in related triazolopyrimidine derivatives .
Crystallographic Insights: Single-crystal X-ray data for the phenethyl-substituted analog () reveals a triclinic crystal system with intramolecular hydrogen bonding, which stabilizes the pyrazolo[1,5-a]pyrazinone core . This structural rigidity may influence solubility and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
